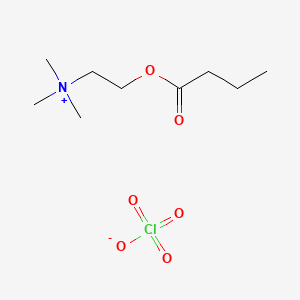
BUTYRYLCHOLINE PERCHLORATE
描述
This compound is known for its complex structure and versatile properties, making it a subject of interest in scientific studies.
作用机制
Target of Action
Butyrylcholine Perchlorate, also known as Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate or EINECS 243-700-3, primarily targets cholinesterase enzymes . These enzymes, specifically acetylcholinesterase and butyrylcholinesterase , are responsible for the hydrolysis of choline-based esters .
Mode of Action
This compound interacts with its targets by functioning as a neurotransmitter . It is similar to acetylcholine, activating some of the same receptors . It is used as a clinical laboratory tool to distinguish between acetylcholinesterase and butyrylcholinesterase, which preferentially lyse acetylcholine and butyrylcholine, respectively .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the hydrolysis of choline-based esters . This process results in the breakdown of the neurotransmitter acetylcholine into choline and acetic acid . The compound’s action on butyrylcholinesterase also suggests a potential role in lipid metabolism .
Pharmacokinetics
The compound’s interaction with cholinesterase enzymes suggests that it may be metabolized through enzymatic degradation .
Result of Action
The primary result of this compound’s action is the hydrolysis of choline-based esters, leading to the butyrylation of the esteratic site of butyrylcholinesterase . This process results in the breakdown of the neurotransmitter acetylcholine .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s activity could potentially be modulated by the presence of other lipids, given its proposed role in lipid metabolism . .
生化分析
Biochemical Properties
Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine into choline and acetate . This interaction is crucial as it can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. Additionally, Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate can bind to various proteins, altering their conformation and function. These interactions are primarily electrostatic and hydrogen bonding in nature, given the compound’s quaternary ammonium group and perchlorate anion.
Cellular Effects
Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to prolonged cholinergic signaling . This can result in altered gene expression patterns and metabolic shifts within the cell. Furthermore, Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate involves its binding interactions with biomolecules. The compound can inhibit acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This inhibition is primarily due to the electrostatic interactions between the quaternary ammonium group of the compound and the anionic sites on the enzyme. Additionally, Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate can induce conformational changes in proteins, affecting their activity and function. These changes can lead to alterations in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes like acetylcholinesterase . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity . At higher doses, it can lead to adverse effects, including neurotoxicity and disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage level results in a marked increase in the compound’s inhibitory effects on enzymes and cellular processes. Toxic effects at high doses include oxidative stress, apoptosis, and disruptions in cellular homeostasis.
Metabolic Pathways
Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate is involved in several metabolic pathways, particularly those related to cholinergic signaling and acetylcholine metabolism . The compound interacts with enzymes such as acetylcholinesterase, leading to changes in the levels of acetylcholine and its metabolites. Additionally, it can affect other metabolic pathways by interacting with enzymes and cofactors, altering metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and organelles, where it exerts its effects. The distribution of Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate can be influenced by its subcellular localization, as it interacts with different biomolecules and enzymes within these compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTYRYLCHOLINE PERCHLORATE typically involves the reaction of trimethylamine with 2-(1-oxobutoxy)ethyl chloride in the presence of perchloric acid. The reaction conditions often require a controlled environment to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
BUTYRYLCHOLINE PERCHLORATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted ammonium salts .
科学研究应用
BUTYRYLCHOLINE PERCHLORATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
Butyrylcholine perchlorate: Similar in structure and used in biomedical research.
Tetraethyl ammonium perchlorate: Another quaternary ammonium salt with different applications.
2-hydroxy-N,N,N-trimethylethanaminium perchlorate: Used in battery additives and other industrial applications.
Uniqueness
This compound stands out due to its unique combination of properties, including its stability, reactivity, and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for scientific research .
属性
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClHO4/c1-5-6-9(11)12-8-7-10(2,3)4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEDGUHNSUONPM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80174172 | |
| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20292-68-6 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[2-(1-oxobutoxy)ethyl]ammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyrylcholine perchlorate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/566ZY7YY3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



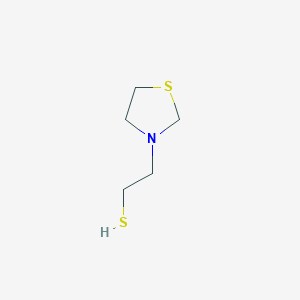
![N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1230652.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-(phenylmethyl)-5-thieno[3,2-b]pyrrolyl]methanone](/img/structure/B1230654.png)
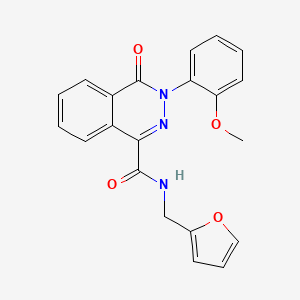
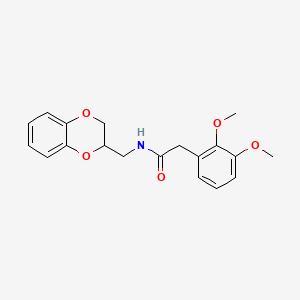
![2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1230658.png)
![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)
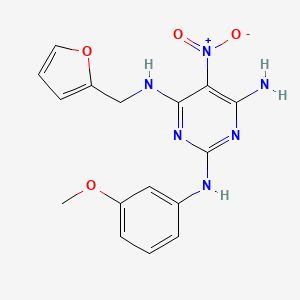

![6-[2-(1-azepanyl)-2-oxoethoxy]-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1230669.png)
![2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)aminomethylene]-5-oxo-2-oxazoline](/img/structure/B1230674.png)
